molecular formula C15H24N4O B2692912 N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide CAS No. 2034459-33-9

N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide

Cat. No. B2692912
CAS RN: 2034459-33-9
M. Wt: 276.384
InChI Key: MNDSCPMRFDOAJA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N-cyclopentyl-3-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carboxamide” are not well-documented .

Scientific Research Applications

Structure-Activity Relationships

Research has been conducted to understand the structure-activity relationships of pyrazole derivatives, which are potent and specific antagonists for the brain cannabinoid receptor (CB1). These studies aimed to search for more selective and potent cannabimimetic ligands, which could have therapeutic implications for antagonizing the harmful side effects of cannabinoids and cannabimimetic agents. Key structural requirements for potent and selective CB1 receptor antagonistic activity were identified, including specific substitutions on the pyrazole ring (R. Lan et al., 1999).

Molecular Interaction Studies

Further studies have explored the molecular interactions of cannabinoid receptor antagonists with the CB1 receptor, providing insights into the binding mechanisms and developing unified pharmacophore models for CB1 receptor ligands. This research has contributed to understanding how these compounds interact with receptor binding sites, aiding in the design of new therapeutic agents (J. Shim et al., 2002).

Synthesis and Characterization

The synthesis and characterization of pyrazole-based compounds have been extensively studied, leading to the development of novel scaffolds with potential biological activities. These efforts include the creation of polyhydroquinoline scaffolds, highlighting the versatility of pyrazole derivatives in generating diverse and biologically active compounds (Nirav H. Sapariya et al., 2017).

Biological Evaluation

Research has also focused on the biological evaluation of these compounds, including their potential antiobesity effects. Studies on specific cannabinoid CB1 receptor antagonists have shown promise in reducing food intake, body weight, and adipose tissue mass in models of diet-induced obesity, supporting the hypothesis that targeting the CB1 receptor could be a viable pharmacological approach for weight management (A. L. Hildebrandt et al., 2003).

properties

IUPAC Name

N-cyclopentyl-3-(1-methylpyrazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)15(20)16-13-6-2-3-7-13/h8,10,12-13H,2-7,9,11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDSCPMRFDOAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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